7-Aminochroman-4-one hydrochloride is a chemical compound that belongs to the class of aminoketones, specifically featuring a chroman structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and anti-inflammatory properties. Its synthesis and application in various scientific fields make it a subject of ongoing research.
The compound can be sourced through synthetic methodologies, often involving multi-step organic reactions. It is not typically found in nature, which necessitates laboratory synthesis for research and application purposes.
7-Aminochroman-4-one hydrochloride is classified as a heterocyclic compound, specifically an aminoketone. Its structural framework includes a chroman ring, which is a bicyclic compound derived from benzopyran.
The synthesis of 7-Aminochroman-4-one hydrochloride generally involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in determining the yield and purity of the synthesized compound. For instance, microwave-assisted synthesis has been explored to improve reaction times and efficiency in forming heterocyclic compounds like 7-Aminochroman-4-one .
The molecular structure of 7-Aminochroman-4-one hydrochloride features:
The molecular formula for 7-Aminochroman-4-one hydrochloride is C9H9ClN2O2, with a molecular weight of approximately 202.63 g/mol. The compound exhibits characteristic spectral data in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm its structural integrity.
7-Aminochroman-4-one hydrochloride can participate in various chemical reactions:
The reactivity of 7-Aminochroman-4-one hydrochloride is influenced by the electronic properties of the chroman ring and the substituents present on it. This enables diverse synthetic applications in drug development and material science .
The mechanism of action for 7-Aminochroman-4-one hydrochloride primarily relates to its interaction with biological targets:
In vitro studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting a mechanism involving disruption of cellular signaling pathways .
7-Aminochroman-4-one hydrochloride appears as a white to off-white crystalline solid. It is soluble in water due to the presence of the hydrochloride salt form, which enhances its bioavailability.
The compound has notable stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its melting point and boiling point are critical parameters that define its handling and storage requirements.
Relevant analyses include:
7-Aminochroman-4-one hydrochloride has several applications in scientific research:
Chromanone derivatives, characterized by a benzopyran-4-one core, represent a privileged scaffold in medicinal chemistry with a rich history of pharmacological applications. The chroman-4-one structure serves as the foundational framework for numerous bioactive natural products and synthetic analogs, including flavonoids, isoflavones, and spirochromanones [2]. Historically, chromanone-based compounds have demonstrated diverse biological activities, ranging from antioxidant and anti-inflammatory effects to potent anticancer properties. The structural versatility of the chromanone ring enables strategic modifications at key positions (e.g., C-2, C-3, and C-7), facilitating the optimization of pharmacokinetic and pharmacodynamic profiles [2] [7].
The pharmacological significance of chromanone derivatives is exemplified by FDA-approved drugs like doxorubicin (anthracycline antibiotic) and mitoxantrone (anthracenedione), which incorporate naphthoquinone motifs structurally related to chromanones [7]. Synthetic chromanone hybrids, particularly spirochromanones and thiophene-conjugated analogs, have emerged as potent anticancer agents. For instance, spiro[chroman-2,4′-piperidin]-4-one derivatives exhibit nanomolar-range cytotoxicity against breast cancer (MCF-7), melanoma (A375), and colon cancer (HT-29) cell lines by modulating histone deacetylase (HDAC) activity and tubulin polymerization [2]. Similarly, naphtho[2,3-b]thiophene-4,9-dione derivatives induce apoptosis via reactive oxygen species (ROS) generation and Akt pathway inhibition [7].
Table 1: Pharmacological Activities of Chromanone-Based Derivatives
Compound Class | Key Structural Features | Biological Activity (IC₅₀ Range) | Primary Molecular Targets |
---|---|---|---|
Spirochroman-2,4′-piperidines | 7-(thiophen-2-yl) substitution | 0.31–5.62 µM (MCF-7, HT-29) [2] | HDAC, tubulin |
2-Amino-naphthothiophenediones | C2-amino, C3-ester/ketone | 1.1–3.29 µM (MDA-MB-231, HepG2) [7] | Akt, caspase-3, ROS |
7-Aminochroman-4-one derivatives | C7-amino functionalization | Under investigation | TAK1, GSK-3β, NF-κB [9] |
7-Aminochroman-4-onehydrochloride exemplifies the strategic functionalization of the chromanone scaffold, where the C7-amino group enhances target specificity and bioavailability. The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo pharmacological evaluation. This derivative’s significance lies in its multi-targeted activity against oncology and neurodegenerative disease pathways, addressing key limitations of existing therapies [9] [10].
Molecular Mechanisms in Oncology:7-Aminochroman-4-one derivatives demonstrate potent antiproliferative effects by dual modulation of kinase signaling and apoptosis pathways. In triple-negative breast cancer (MDA-MB-231) and prostate cancer (LNCaP) models, these compounds induce caspase-3 activation and mitochondrial membrane depolarization, triggering intrinsic apoptosis [7] [9]. Crucially, they suppress oncogenic kinases like Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a master regulator of NF-κB and MAPK pathways implicated in tumor survival and metastasis. Molecular docking studies reveal high-affinity binding (−10.1 kcal/mol) of 7-aminochroman analogs to TAK1’s kinase domain, disrupting its interaction with downstream effectors like GSK-3β and MAPK13 [9]. Additionally, these compounds inhibit phospho-Akt, sensitizing cancer cells to chemotherapy and mitigating drug resistance [7].
Neuroprotective Applications:Beyond oncology, 7-Aminochroman-4-onehydrochloride exhibits neuroprotective properties against oxidative stress, a key pathogenic factor in Alzheimer’s disease (AD). In hydrogen peroxide (H₂O₂)-treated SH-SY5Y neuronal cells, it reduces ROS-mediated damage by upregulating anti-apoptotic proteins (e.g., Bcl-2) and inactivating pro-apoptotic glycogen synthase kinase-3β (GSK-3β) via phosphorylation at Ser⁹ [9]. This dual-phase activity—pro-apoptotic in cancer and anti-apoptotic in neurons—highlights its context-dependent pharmacodynamics, a valuable attribute for targeting diseases with dysregulated apoptosis.
Table 2: Signaling Pathways Modulated by 7-Aminochroman-4-one Derivatives
Disease Context | Key Molecular Targets | Biological Outcome | Experimental Evidence |
---|---|---|---|
Triple-negative breast cancer | ↓ p-Akt, ↑ cleaved caspase-3 | G2/M arrest, apoptosis [7] | 3.29 µM IC₅₀ in MDA-MB-231; ΔΨm loss |
Prostate cancer | ↓ TAK1, ↓ NF-κB, ↓ phospho-Erk | Suppressed metastasis [9] | In vivo 4T1-Luc metastasis inhibition |
Alzheimer’s disease models | ↑ p-GSK-3β (Ser⁹), ↑ Bcl-2 | Protection vs. H₂O₂-induced apoptosis [9] | 80% viability at 10 µM in SH-SY5Y |
Despite promising preclinical data, several challenges impede the translation of 7-Aminochroman-4-onehydrochloride into clinical therapeutics:
Target Selectivity and Polypharmacology:While multi-target engagement enhances efficacy, off-target effects remain a concern. The compound’s inhibition of TAK1 and GSK-3β benefits both cancer and neurodegeneration but may perturb physiological signaling in healthy tissues [9] [10]. Structural optimization to refine kinase selectivity (e.g., isoform-specific GSK-3β inhibition) is needed. Computational studies suggest modifying the C3 substituent could enhance TAK1 vs. MAPK13 selectivity [9].
Overcoming Drug Resistance:Solid tumors often develop resistance through efflux pumps and compensatory signaling pathways. Hybrid derivatives combining 7-aminochroman with thiophene or naphthoquinone moieties show improved efficacy against resistant cell lines by concurrently inhibiting P-glycoprotein and Akt [7]. However, in vivo validation in resistant models is lacking.
Formulation and Bioavailability:Poor blood-brain barrier (BBB) penetration limits neuroprotective applications. Unpublished data cited in [9] indicate moderate BBB permeability (Pe = 5.7 × 10⁻⁶ cm/s), necessitating prodrug strategies or nanocarrier systems. Additionally, the hydrochloride salt’s in vivo stability requires pharmacokinetic profiling.
Defining Unmet Medical Needs:Per [10], unmet needs include diseases lacking effective therapies (e.g., glioblastoma), non-responders to existing drugs, and therapies with poor safety profiles. 7-Aminochroman-4-onehydrochloride addresses:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8